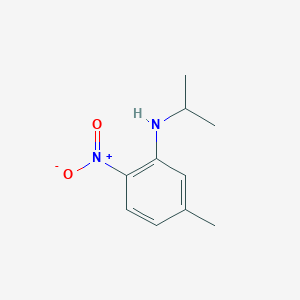
5-methyl-2-nitro-N-(propan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-nitro-N-(propan-2-yl)aniline is an organic compound belonging to the class of nitroanilines It is characterized by the presence of an isopropyl group, a methyl group, and a nitro group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-nitro-N-(propan-2-yl)aniline typically involves nitration and reduction reactions. One common method is the nitration of 5-methyl-2-nitroaniline, followed by the introduction of the isopropyl group through alkylation. The nitration process involves treating the aniline derivative with a nitrating agent such as nitric acid in the presence of sulfuric acid. The alkylation step can be achieved using isopropyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and advanced purification techniques are often employed to ensure the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-2-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of N-Isopropyl-5-methyl-2-aminobenzene.
Reduction: Formation of N-Isopropyl-5-methyl-2-aminobenzene.
Substitution: Formation of various substituted anilines depending on the reagents used.
Applications De Recherche Scientifique
5-methyl-2-nitro-N-(propan-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-methyl-2-nitro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes and receptors, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Isopropyl-4-nitroaniline
- N-Methyl-2-nitroaniline
- 5-Methyl-2-nitroaniline
Uniqueness
5-methyl-2-nitro-N-(propan-2-yl)aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its solubility and interaction with biological membranes. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-methyl-2-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-9-6-8(3)4-5-10(9)12(13)14/h4-7,11H,1-3H3 |
Clé InChI |
BDEBTWADHBUCSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















